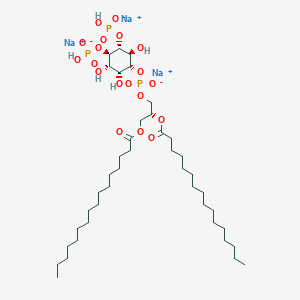

PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)

Übersicht

Beschreibung

PtdIns-(4,5)-P2: phosphatidylinositol 4,5-bisphosphate , is a crucial phospholipid found in cell membranes. It plays a pivotal role in cellular signaling, membrane trafficking, and cytoskeletal dynamics. Specifically, it is localized to the inner leaflet of the plasma membrane.

Vorbereitungsmethoden

Synthetic Routes::

Chemical Synthesis: PtdIns-(4,5)-P2 can be synthesized chemically using various methods. One common approach involves the stepwise phosphorylation of phosphatidylinositol (PtdIns) at the 4 and 5 positions.

Enzymatic Synthesis: Enzymes such as phosphatidylinositol 4-kinase (PI4K) and phosphatidylinositol 5-kinase (PI5K) catalyze the sequential phosphorylation of PtdIns to form PtdIns-(4,5)-P2.

Industrial Production:: Industrial-scale production typically involves enzymatic processes using recombinant kinases or microbial expression systems.

Analyse Chemischer Reaktionen

Reaktionen::

Phosphorylierung: PtdIns-(4,5)-P2 kann weiter phosphoryliert werden, um Inositoltrisphosphat (IP3) und Diacylglycerol (DAG) zu bilden.

Hydrolyse: PI-spezifische Phospholipase C spaltet PtdIns-(4,5)-P2 und erzeugt IP3 und DAG. Diese sekundären Botenstoffe sind an Signaltransduktionswegen beteiligt.

PI4K und PI5K: Diese Kinasen verwenden ATP, um PtdIns zu phosphorylieren.

PI-spezifische Phospholipase C: Hydrolysiert PtdIns-(4,5)-P2.

IP3: Wird bei der Hydrolyse freigesetzt und löst die Freisetzung von Kalzium aus intrazellulären Speichern aus.

DAG: Aktiviert Proteinkinase C (PKC) und andere Signalwege.

Wissenschaftliche Forschungsanwendungen

PtdIns-(4,5)-P2 ist beteiligt an:

Zellsignalübertragung: Reguliert Ionenkanäle, G-Protein-gekoppelte Rezeptoren und Wachstumsfaktorrezeptoren.

Membrantransport: Steuert die Fusion von Vesikeln, Endocytose und Exozytose.

Dynamik des Zytoskeletts: Beeinflusst die Aktinpolymerisation und die Zellmotilität.

5. Wirkmechanismus

Molekulare Zielstrukturen: Interagiert mit verschiedenen Proteinen, darunter PKC, Phospholipase D und Ionenkanäle.

Signalwege: Beeinflusst PI3K/Akt-, MAPK- und PLC-Signalwege.

Wirkmechanismus

Molecular Targets: Interacts with various proteins, including PKC, phospholipase D, and ion channels.

Pathways: Impacts PI3K/Akt, MAPK, and PLC pathways.

Vergleich Mit ähnlichen Verbindungen

PtdIns-(4,5)-P2 zeichnet sich durch seine spezifische Rolle in der zellulären Signalübertragung aus. Zu ähnlichen Verbindungen gehören:

PtdIns-(3,4,5)-P3: Ein weiteres Phosphoinositid, das an der zellulären Signalübertragung beteiligt ist.

PtdIns-(1,2-dioctanoyl): Ein synthetisches Analogon mit C8-Fettsäureketten.

Eigenschaften

IUPAC Name |

trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52);;;/q;3*+1/p-3/t33-,36-,37+,38+,39-,40-,41-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJBVCQNLFXTFJ-QNYQTKJTSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78Na3O19P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.